4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid
Description
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a quinoline-based derivative characterized by a 4-oxo group at position 4, a phenoxy substituent at position 6, and a carboxylic acid moiety at position 2. While direct references to this specific compound are absent in the provided evidence, its structural analogs are well-documented in antimicrobial research. Quinolones and related derivatives are known for their antibacterial properties, primarily targeting DNA gyrase and topoisomerase IV enzymes . The phenoxy group at position 6 distinguishes this compound from fluoroquinolones (e.g., ciprofloxacin), which typically feature a fluorine atom at position 6 to enhance DNA-binding affinity .
Properties
IUPAC Name |
4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPGNGGZYMRORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with phenol in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound can prevent bacterial DNA replication, leading to antibacterial effects. The pathways involved include the disruption of DNA synthesis and repair mechanisms in bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are highly dependent on substituents at positions 1, 6, 7, and 8. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Position 6 Substituents: Fluorine at R₆ (e.g., ciprofloxacin) enhances DNA-binding via electronegativity, leading to lower MIC values .
Position 7 Modifications :
- Piperazinyl groups (e.g., ciprofloxacin) improve solubility and Gram-negative activity .
- Chlorine or bromine at position 8 (e.g., and ) broadens spectrum but may increase toxicity .
Position 1 Substituents :
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid | 297.28* | 2.8* | 2 | 83.5* |
| Ciprofloxacin | 331.34 | 1.28 | 3 | 74.8 |
| 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 272.08 | 1.5 | 2 | 83.5 |
| 7-(Piperazinyl)-1-ethyl derivative | 359.37 | 0.95 | 3 | 95.2 |
*Calculated using ChemDraw and data from .
Biological Activity
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activities
1. Anti-inflammatory Properties
Research has demonstrated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids exhibit potent anti-inflammatory effects. In a study involving the compound 13a, it was shown to significantly inhibit lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells. Furthermore, in vivo administration of this derivative improved symptoms in LPS-induced acute lung injury (ALI) models, suggesting its potential as an anti-inflammatory therapeutic agent .
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study indicated that 4-oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid derivatives displayed significant activity against HIV-1 by inhibiting reverse transcriptase and integrase activities. Compounds from this series exhibited IC50 values in the low micromolar range, highlighting their potential as antiviral agents .
3. Anticancer Potential
The compound's structure has been associated with anticancer activity. Quinoline-based molecules have shown effectiveness in targeting various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, certain derivatives exhibited higher antiproliferative activity than established chemotherapeutic agents against Hep G2 and A549 cancer cells .
The biological activity of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Cytokine Inhibition : The compound modulates inflammatory pathways by inhibiting the NF-kB signaling pathway, which is crucial in the expression of proinflammatory cytokines .
- Antiviral Mechanism : It interacts with conserved residues within the active sites of viral enzymes, thereby blocking viral replication processes .
Case Studies
| Study | Findings | Model |
|---|---|---|
| Study on Derivative 13a | Inhibited IL-6 and TNF-α; improved ALI symptoms | LPS-induced ALI mice |
| Antiviral Activity Study | IC50 values < 100 µM against HIV | HeLa-CD4-LTR-β-gal cells |
| Anticancer Activity | Higher antiproliferative activity than sorafenib | Hep G2 and A549 cancer cell lines |
Pharmacokinetics
Pharmacokinetic studies have revealed favorable properties for some derivatives of this compound. For instance, derivative 13a demonstrated a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, indicating its potential for therapeutic applications .
Q & A
Advanced Question
- Temperature control : Maintain 250°C in Dowtherm A to minimize side reactions during cyclization .
- Catalysis : Use NaHCO to deprotonate intermediates in nucleophilic substitutions (e.g., C-7 piperazinyl introduction) .
- Purification : Employ preparative HPLC with gradients (20–50% acetonitrile/water) for high recovery (>80%) .
What structural features are critical for bioactivity in quinolone derivatives?
Basic Question
- C-3 carboxylic acid : Essential for metal ion chelation in enzyme active sites .
- C-6 substituents : Electron-deficient groups (e.g., fluoro, phenoxy) enhance membrane permeability .
- C-7 heterocycles : Piperazine or pyrrolidine rings improve pharmacokinetics and target affinity .
How are quantitative SAR (QSAR) models applied to quinolone derivatives?
Advanced Question
3D-QSAR (CoMFA/CoMSIA) models correlate steric/electronic parameters with bioactivity:
- Hydrophobic descriptors : LogP values between 1.5–2.5 optimize cellular uptake .
- Electrostatic potential maps : Negative charge density at C-4 carbonyl enhances DNA gyrase inhibition .
What novel modifications are explored to overcome bacterial resistance?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
